molecular formula C19H21N B14232873 1H-Indole, 3-butyl-2-(4-methylphenyl)- CAS No. 785815-30-7

1H-Indole, 3-butyl-2-(4-methylphenyl)-

Cat. No.: B14232873
CAS No.: 785815-30-7
M. Wt: 263.4 g/mol
InChI Key: RLQPFWOKKJQHGQ-UHFFFAOYSA-N
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Description

1H-Indole, 3-butyl-2-(4-methylphenyl)- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 1H-Indole, 3-butyl-2-(4-methylphenyl)-, the following steps can be employed:

    Formation of the indole ring: React phenylhydrazine with a suitable aldehyde or ketone to form the indole ring.

    Introduction of the butyl group: Use a Grignard reagent or an organolithium reagent to introduce the butyl group at the 3-position of the indole ring.

    Introduction of the 4-methylphenyl group: Employ a Friedel-Crafts alkylation reaction to introduce the 4-methylphenyl group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of 1H-Indole, 3-butyl-2-(4-methylphenyl)- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-butyl-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1H-Indole, 3-butyl-2-(4-methylphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-butyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2,3-bis(4-methylphenyl)-: Another indole derivative with two 4-methylphenyl groups at the 2 and 3 positions.

    1H-Indole, 4-(3-methyl-2-buten-1-yl)-: An indole derivative with a 3-methyl-2-buten-1-yl group at the 4-position.

Uniqueness

1H-Indole, 3-butyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

785815-30-7

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

3-butyl-2-(4-methylphenyl)-1H-indole

InChI

InChI=1S/C19H21N/c1-3-4-7-17-16-8-5-6-9-18(16)20-19(17)15-12-10-14(2)11-13-15/h5-6,8-13,20H,3-4,7H2,1-2H3

InChI Key

RLQPFWOKKJQHGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C

Origin of Product

United States

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